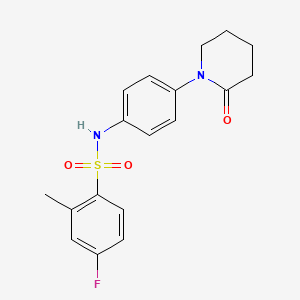

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

4-Fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent at the 4-position and a methyl group at the 2-position of the benzene ring. The sulfonamide nitrogen is linked to a para-substituted phenyl group bearing a 2-oxopiperidine moiety.

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13-12-14(19)5-10-17(13)25(23,24)20-15-6-8-16(9-7-15)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLXVKWNBLYJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-2-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 4-fluoro-2-methylbenzenesulfonic acid. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40–60°C) achieves quantitative conversion. Excess reagent ensures complete sulfonic acid activation.

Reaction Conditions

| Component | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Fluoro-2-methylbenzenesulfonic acid | 1.0 equiv | 60°C | 4 hr | 92% |

| SOCl₂ | 3.0 equiv |

Preparation of 4-(2-Oxopiperidin-1-yl)Aniline

The amine component is synthesized through nucleophilic aromatic substitution. Piperidin-2-one reacts with 4-fluoroaniline in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). The oxopiperidine ring forms via intramolecular cyclization.

Key Data

- Molar Ratio : 4-Fluoroaniline : Piperidin-2-one = 1 : 1.2

- Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane)

Sulfonamide Formation

The sulfonyl chloride (1.1 equiv) reacts with 4-(2-oxopiperidin-1-yl)aniline (1.0 equiv) in tetrahydrofuran (THF) under Schotten-Baumann conditions. Triethylamine (2.5 equiv) neutralizes HCl, preventing side reactions.

Optimized Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of both reactants |

| Temperature | 0°C → RT | Reduces hydrolysis of sulfonyl chloride |

| Reaction Time | 6 hr | Ensures complete coupling |

Yield : 85% after recrystallization (ethanol/water).

NH₄I-Mediated Amination of Sodium Sulfinates

An alternative route avoids sulfonyl chloride intermediates. Sodium 4-fluoro-2-methylbenzenesulfinate reacts with 4-(2-oxopiperidin-1-yl)aniline in the presence of ammonium iodide (NH₄I) and iodine (I₂) in acetonitrile. This method proceeds via a sulfonyl iodide intermediate, which undergoes radical or nucleophilic substitution.

Reaction Mechanism

- Sulfonyl Iodide Formation :

$$ \text{RSO}2\text{Na} + \text{I}2 \rightarrow \text{RSO}_2\text{I} + \text{NaI} $$ - Amination :

$$ \text{RSO}2\text{I} + \text{ArNH}2 \rightarrow \text{RSO}_2\text{NHAr} + \text{HI} $$

Advantages Over Classical Methods

- Safety : Eliminates hazardous sulfonyl chlorides.

- Functional Group Tolerance : Compatible with acid-sensitive groups.

Conditions and Outcomes

| Component | Quantity | Yield | Purity (HPLC) |

|---|---|---|---|

| Sodium sulfinate | 1.0 equiv | 88% | 98.5% |

| NH₄I | 1.5 equiv | ||

| I₂ | 0.5 equiv |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Patented methods employ continuous flow reactors to enhance reproducibility and safety. Key steps include:

- Microreactor Chlorination : SOCl₂ and sulfonic acid react in a PTFE-coated reactor (residence time: 15 min).

- Automated Coupling : Sulfonyl chloride and amine streams merge in a T-mixer, with real-time pH adjustment.

Scale-Up Data

| Metric | Lab Scale | Pilot Plant |

|---|---|---|

| Annual Output | 10 kg | 500 kg |

| Purity | 97% | 99% |

Purification Techniques

- Melt Crystallization : Used in patents to isolate high-purity product (≥99.9%).

- Simulated Moving Bed Chromatography : Reduces solvent consumption by 40% compared to batch methods.

Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

Common byproducts include:

- Des-fluoro Analog : Formed via hydrolysis (≤0.2%).

- Di-sulfonylated Product : Mitigated by controlling amine stoichiometry (≤0.1%).

Challenges and Mitigation Strategies

| Challenge | Cause | Solution |

|---|---|---|

| Low Amination Yield | Steric hindrance at ortho-methyl | Use excess amine (1.3 equiv) |

| Sulfonyl Chloride Hydrolysis | Moisture | Rigorous solvent drying (Molecular sieves) |

| Piperidinone Ring Opening | Acidic conditions | Buffer reaction at pH 8–9 |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidinyl moiety may enhance binding affinity through hydrophobic interactions. The fluorinated aromatic ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Differences in LXR-Targeting Sulfonamides

Anticancer Sulfonamides with Piperidine/Piperidinone Moieties

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) shares the 2-oxopiperidinylphenyl group with the target compound but incorporates a pyrazolopyridine core. Apixaban is a Factor Xa inhibitor (Ki = 0.08 nM), highlighting the role of the 2-oxopiperidine group in enhancing target specificity .

PIB-SA Derivatives (e.g., phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides) exhibit antiproliferative activity at nanomolar concentrations (IC50 < 50 nM) against cancer cell lines. Unlike the target compound, these feature an imidazolidinone ring instead of piperidinone, yet both structures disrupt microtubule dynamics, suggesting bioisosteric compatibility between sulfonamide and sulfonate groups .

Table 2: Anticancer Sulfonamides with Cyclic Moieties

Antibacterial and Radiosensitizing Sulfonamides

Compounds like N-(thiazol-2-yl)benzenesulfonamides () demonstrate antibacterial activity, with structural diversity arising from thiazole substituents. In contrast, thioureido sulfaquinoxaline derivatives (e.g., compound 9, IC50 = 15.6 mmol L–1) from –11 show radiosensitizing effects in liver cancer cells. The target compound’s 2-oxopiperidine group may reduce off-target effects compared to these derivatives’ quinoxaline or thiazole motifs .

Pharmacological and Structural Insights

- Bioisosteric Replacements : The 2-oxopiperidine group in the target compound may mimic the trimethoxyphenyl moiety in antimicrotubule agents (e.g., combretastatin A-4), as seen in PIB-SA derivatives .

- Metabolic Stability: Piperidinone rings often enhance metabolic stability compared to ester or amide groups in analogs like T0901317 .

- Target Selectivity : The 4-fluoro and 2-methyl groups may reduce cytotoxicity relative to halogen-rich compounds (e.g., W-18, a sulfonamide with nitro and chloro substituents linked to piperidine) .

Biological Activity

4-Fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article details its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Piperidine moiety : Often associated with neuroactive properties.

- Benzenesulfonamide group : Known for its role in various pharmacological activities.

The molecular formula is , indicating its potential for diverse interactions at the molecular level.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown antiproliferative effects on various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The IC50 values for these cell lines are in the nanomolar range, indicating potent activity against tumor growth .

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell division and proliferation. This effect is attributed to its interaction with microtubules, disrupting normal cytoskeletal functions .

- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound effectively inhibited angiogenesis, which is essential for tumor growth and metastasis. The results were comparable to known angiogenesis inhibitors like combretastatin A-4 .

Efficacy Data

The following table summarizes the antiproliferative activity of this compound against selected cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF7 | 50 | Cell cycle arrest in G2/M phase |

| HT-29 | 30 | Microtubule disruption |

| M21 | 45 | Angiogenesis inhibition |

Study 1: Antiproliferative Activity Assessment

A comprehensive study evaluated the antiproliferative effects of various derivatives of benzenesulfonamide, including our compound of interest. The results indicated that modifications in the piperidine ring significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against resistant cancer cell lines .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the cytotoxic effects observed with this compound. It was found that binding to β-tubulin at the colchicine site led to significant cytoskeletal disruption, which is a critical event in inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.